Lipophilicity Comparison Across Thiazole Methanamine Analogs
The 5-ethyl substituent on the thiazole ring increases computed lipophilicity by approximately 0.4 log units compared to the 5-methyl analog and by approximately 0.7 log units compared to the unsubstituted thiazole methanamine. Specifically, (5-ethyl-1,3-thiazol-2-yl)methanamine has a computed XLogP3 of 0.7, whereas (5-methyl-1,3-thiazol-2-yl)methanamine (CAS 921091-08-9) has an XLogP3 of approximately 0.3, and (1,3-thiazol-2-yl)methanamine (CAS 55661-33-1) has an XLogP3 of approximately 0.0 [1][2]. This incremental lipophilicity gain is within the range considered favorable for optimizing membrane permeability while maintaining aqueous solubility for CNS or oral drug targets.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | (5-Methyl-1,3-thiazol-2-yl)methanamine: XLogP3 ≈ 0.3; (1,3-Thiazol-2-yl)methanamine: XLogP3 ≈ 0.0 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 5-methyl analog; ΔXLogP3 = +0.7 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The ~0.4 log unit lipophilicity increment over the 5-methyl analog provides medicinal chemists with a finer-tuning option for logD optimization in lead series, where a methyl-to-ethyl switch may rescue permeability without triggering solubility or metabolic liability thresholds.
- [1] PubChem Compound Summary CID 24274391. (5-Ethyl-1,3-thiazol-2-yl)methanamine. Computed XLogP3 = 0.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1017435-71-0 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for (5-methyl-1,3-thiazol-2-yl)methanamine (CID analogous series) and thiazol-2-ylmethanamine (CID 55661-33-1). Computed XLogP3 values. National Center for Biotechnology Information (accessed 2026-05-07). View Source
